molecular formula C14H10BrClFNO4 B2923739 {[(3-CHLORO-4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL 5-BROMOFURAN-2-CARBOXYLATE CAS No. 1794843-36-9

{[(3-CHLORO-4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL 5-BROMOFURAN-2-CARBOXYLATE

Cat. No.: B2923739
CAS No.: 1794843-36-9
M. Wt: 390.59
InChI Key: MHQWMUIGSPQMCL-UHFFFAOYSA-N
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Description

The compound {[(3-CHLORO-4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL 5-BROMOFURAN-2-CARBOXYLATE is a complex organic molecule that features a combination of aromatic rings, halogen substituents, and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(3-CHLORO-4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL 5-BROMOFURAN-2-CARBOXYLATE typically involves multiple steps:

    Formation of the 3-chloro-4-fluorophenylmethylamine: This can be achieved by reacting 3-chloro-4-fluorobenzyl chloride with ammonia or an amine under basic conditions.

    Carbamoylation: The resulting amine is then reacted with an appropriate carbamoyl chloride to form the carbamoyl derivative.

    Esterification: The final step involves the esterification of the carbamoyl derivative with 5-bromofuran-2-carboxylic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{[(3-CHLORO-4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL 5-BROMOFURAN-2-CARBOXYLATE: can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and the furan moiety can be oxidized under strong oxidative conditions.

    Reduction: The carbamoyl group can be reduced to an amine under reducing conditions.

    Substitution: Halogen substituents can be replaced by nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

{[(3-CHLORO-4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL 5-BROMOFURAN-2-CARBOXYLATE: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of {[(3-CHLORO-4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL 5-BROMOFURAN-2-CARBOXYLATE depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • {[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 5-chlorofuran-2-carboxylate
  • {[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 5-iodofuran-2-carboxylate

Uniqueness

The uniqueness of {[(3-CHLORO-4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL 5-BROMOFURAN-2-CARBOXYLATE lies in its specific combination of halogen substituents and functional groups, which can impart distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

[2-[(3-chloro-4-fluorophenyl)methylamino]-2-oxoethyl] 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClFNO4/c15-12-4-3-11(22-12)14(20)21-7-13(19)18-6-8-1-2-10(17)9(16)5-8/h1-5H,6-7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQWMUIGSPQMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNC(=O)COC(=O)C2=CC=C(O2)Br)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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